![molecular formula C10H16O5S2 B14235681 Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester CAS No. 218966-77-9](/img/structure/B14235681.png)
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester is a chemical compound with the molecular formula C10H16O5S2. It is known for its unique structure, which includes both ester and thioether functional groups. This compound is used in various scientific research applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester typically involves the reaction of diethyl malonate with ethyl chloroformate and sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the thioether group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving thioether and ester groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester involves its reactivity towards nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, while the thioether group can participate in redox reactions. These reactions are facilitated by the presence of electron-withdrawing and electron-donating groups in the molecule, which influence its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, oxo-, diethyl ester:
Propanedioic acid, (ethoxymethylene)-, diethyl ester:
Uniqueness
Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester is unique due to the presence of both ester and thioether groups, which confer distinct reactivity and versatility. This makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds that lack one or more of these functional groups.
Eigenschaften
CAS-Nummer |
218966-77-9 |
|---|---|
Molekularformel |
C10H16O5S2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
diethyl 2-ethoxycarbothioylsulfanylpropanedioate |
InChI |
InChI=1S/C10H16O5S2/c1-4-13-8(11)7(9(12)14-5-2)17-10(16)15-6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
GXBFTZRXWJRPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)SC(=S)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


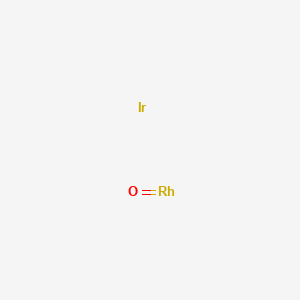
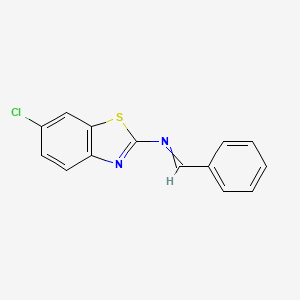
![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
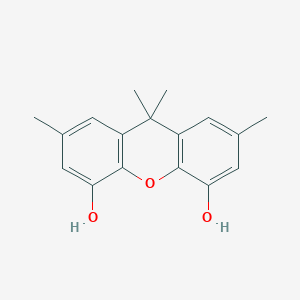
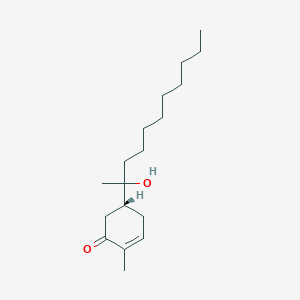
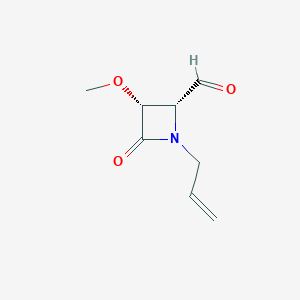
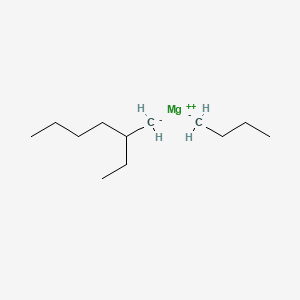

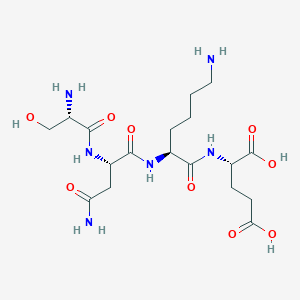

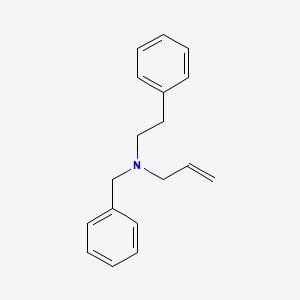

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
